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Compound of Interest

Compound Name: 2,3,4-Trihydroxypentanedioic acid

Cat. No.: B3433929 Get Quote

Disclaimer: Direct toxicological data for 2,3,4-trihydroxypentanedioic acid (also known as

pentaric acid, ribaric acid, or arabinaric acid) is limited in publicly available scientific literature.

According to the PubChem database, it is considered to be of low concern based on

experimental and modeled data[1]. This guide provides a comprehensive overview of the

toxicological data for the structurally similar and well-studied compound, L-(+)-tartaric acid (2,3-

dihydroxybutanedioic acid), to serve as a reference for researchers, scientists, and drug

development professionals.

Chemical Identity

Property
2,3,4-
Trihydroxypentanedioic
Acid

L-(+)-Tartaric Acid

Synonyms
Pentaric acid, Ribaric acid,

Arabinaric acid[1][2]

L-Threaric acid, (2R,3R)-(+)-

Tartaric acid[3]

CAS Number
488-31-3, 33012-62-3, 6703-

05-5[1][2]
87-69-4[3]

Molecular Formula C5H8O7[2] C4H6O6[3]

Molecular Weight 180.11 g/mol [1] 150.09 g/mol [3]

Chemical Structure (Structure not available) (Structure not available)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3433929?utm_src=pdf-interest
https://www.benchchem.com/product/b3433929?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/109475
https://pubchem.ncbi.nlm.nih.gov/compound/109475
https://www.lookchem.com/ProductWholeProperty_LCPL4451219.htm
https://www.geneseo.edu/sites/default/files/users/247/L-(%2B)-Tartaric%20acid.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/109475
https://www.lookchem.com/ProductWholeProperty_LCPL4451219.htm
https://www.geneseo.edu/sites/default/files/users/247/L-(%2B)-Tartaric%20acid.pdf
https://www.lookchem.com/ProductWholeProperty_LCPL4451219.htm
https://www.geneseo.edu/sites/default/files/users/247/L-(%2B)-Tartaric%20acid.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/109475
https://www.geneseo.edu/sites/default/files/users/247/L-(%2B)-Tartaric%20acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicological Data Summary for L-(+)-Tartaric Acid
The following tables summarize the available quantitative toxicological data for L-(+)-tartaric

acid.

Acute Toxicity
Species Route Value Units Reference

Rat Oral (LD50) >2000 - <5000 mg/kg bw [4][5]

Rat Dermal (LD50) >2000 mg/kg bw [4][6]

Rabbit Oral (LDLo) 5000 mg/kg [7]

Mouse Oral (LD50) 4400 mg/kg [8]

Human Oral (LD50, est.) ~7500 mg/kg [8]

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

Sub-chronic and Chronic Toxicity
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Species Duration Route NOAEL Units

Effects
Observed
at Higher
Doses

Referenc
e

Rat 2 years Oral (diet) 2460
mg/kg

bw/day

No adverse

effects

observed

at the

highest

dose

tested.

[6][9]

Rat 18 weeks

Oral

(drinking

water)

80 (male),

130

(female)

mg/kg

bw/day

Reduced

growth

rate,

impaired

urine-

concentrati

ng ability,

and

inflammato

ry

response

in the

stomach at

higher

concentrati

ons.

[10]

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity
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Test System Result Reference

In vitro (Host-mediated assays

with S. typhimurium and

Saccharomyces cerevisiae)

Negative [9]

In vitro (Mammalian

chromosome aberration test)
Negative [9]

In vivo (Dominant lethal tests

in rats)
Negative [9]

In vivo (Mammalian bone

marrow chromosome

aberration tests in rats)

Negative [9]

Reproductive and Developmental Toxicity
Species Study Type NOAEL Units

Observatio
ns

Reference

Mouse Teratogenicity 274 mg/kg bw/day

No

teratogenic

effects

observed.

[9]

Rat Teratogenicity 181 mg/kg bw/day

No

teratogenic

effects

observed.

[6][9]

Hamster Teratogenicity 225 mg/kg bw/day

No

teratogenic

effects

observed.

[9]

Rabbit Teratogenicity 215 mg/kg bw/day

No

teratogenic

effects

observed.

[9]
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Experimental Protocols
Acute Oral Toxicity (OECD 423)
This method is designed to estimate the LD50 and identify the toxicity class of a substance.

Test Animals: Typically, young adult female rats are used.

Housing and Feeding: Animals are housed in standard conditions with access to food and

water. A fasting period is required before administration of the test substance[11].

Dose Administration: The test substance is administered orally by gavage in a single

dose[11][12].

Procedure: A stepwise procedure is used with a few animals per step. The outcome of each

step determines the dose for the next. The starting dose is selected based on existing

information about the substance's toxicity[11].

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days[13]. A gross necropsy is performed on all animals at the end of

the study[12].

Sub-chronic Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential adverse effects of a substance following

repeated oral administration over a 90-day period.

Test Animals: Young, healthy rats are typically used, with both sexes represented in sufficient

numbers (e.g., 10-20 per sex per group)[14].

Housing and Feeding: Animals are housed in standard conditions with free access to

laboratory diet and drinking water.

Dose Administration: The test substance is typically administered daily via the diet, drinking

water, or by gavage for 90 days[15]. At least three dose levels and a concurrent control

group are used.

Observations:
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Clinical Observations: Daily cage-side observations for signs of toxicity[16].

Body Weight and Food/Water Consumption: Measured weekly.

Hematology and Clinical Chemistry: Blood samples are collected at termination (and

optionally at an interim point) for analysis of key parameters[17].

Urinalysis: Conducted at least once towards the end of the study.

Pathology: All animals undergo a full gross necropsy. Organ weights are recorded.

Histopathological examination is performed on organs from the control and high-dose

groups, and on any organs showing gross abnormalities in other groups[17].

Signaling Pathways and Mechanisms of Toxicity
Inhibition of Malic Acid Production
In high doses, tartaric acid can act as a muscle toxin by inhibiting the production of malic acid,

which can lead to paralysis and death[8][18].

Species-Specific Nephrotoxicity in Canines
Recent studies have identified tartaric acid as the likely toxic component in grapes and raisins

that causes acute kidney injury in dogs[19][20]. This toxicity is species-specific and is not

observed in humans[21]. The proposed mechanism involves the differential expression and

function of organic anion transporters (OATs) in the kidneys.

In dogs, it is hypothesized that tartaric acid is taken up into renal proximal tubule cells via

OAT1. The lack of sufficient OAT4-mediated efflux in dogs leads to intracellular accumulation of

tartaric acid, resulting in cytotoxicity and acute kidney injury[21][22]. In contrast, human kidney

cells express higher levels of OAT4, which facilitates the efflux of tartaric acid, preventing its

accumulation and subsequent toxicity[21].

Below is a diagram illustrating the proposed mechanism of tartaric acid-induced nephrotoxicity

in canine versus human kidney cells.
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Caption: Proposed mechanism of tartaric acid nephrotoxicity.

Conclusion
While there is a notable absence of specific toxicological studies on 2,3,4-
trihydroxypentanedioic acid, the extensive data available for the structurally related

compound, L-(+)-tartaric acid, suggests a low order of acute toxicity and no significant

concerns for genotoxicity or teratogenicity. The primary toxicological effect of high doses of

tartaric acid appears to be muscle toxicity through the inhibition of malic acid production and a

species-specific nephrotoxicity in canines. Researchers and drug development professionals

should consider these findings when evaluating the potential risks associated with 2,3,4-
trihydroxypentanedioic acid and related compounds. Further studies are warranted to

establish a definitive toxicological profile for 2,3,4-trihydroxypentanedioic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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